![molecular formula C37H45F7N10O10 B1599397 Nemifitide ditriflutate CAS No. 204992-09-6](/img/structure/B1599397.png)
Nemifitide ditriflutate
説明
Nemifitide ditriflutate, also known as INN-00835, is a novel antidepressant drug with a pentapeptide structure . It is similar to that of melanocyte-inhibiting factor (MIF-1) and has the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2 . It is under development by Tetragenex (previously Innapharma, Inc.) for the treatment of major depressive disorder .
Molecular Structure Analysis
The molecular formula of Nemifitide ditriflutate is C37H45F7N10O10 . Its exact mass is 922.32 and its molecular weight is 922.820 . The elemental analysis shows that it contains Carbon (48.16%), Hydrogen (4.92%), Fluorine (14.41%), Nitrogen (15.18%), and Oxygen (17.34%) .Physical And Chemical Properties Analysis
Nemifitide ditriflutate is a solid powder . Its solubility in water is 100 mg/mL . It is stable enough for a few weeks during ordinary shipping and time spent in Customs .科学的研究の応用
Antidepressant Efficacy
Nemifitide ditriflutate, a novel pentapeptide, has shown promise as an antidepressant. A study demonstrated its effectiveness in treating major depressive disorder (MDD), with the 45 mg/d dose showing significant superiority over placebo (Montgomery et al., 2006). Additional research described Nemifitide as a synthetic peptide in phase III clinical trials for its antidepressant properties, confirming its anti-depressive activity and safety (Zhu Yi-shen, 2004).
Pharmacokinetics and Clinical Trials
A phase 1 clinical study provided safety and pharmacokinetic data for Nemifitide's development as an antidepressant drug. It involved single and multiple doses administered subcutaneously, showing rapid absorption and elimination in subjects (Feighner et al., 2002). By 2001, the first phase II trial for Nemifitide in treating moderate to severe depression was completed, with phase III trials anticipated in 2003 (Dingemanse, 2003).
Safety and Administration Methods
Research has also focused on the safety and pharmacokinetics of Nemifitide following subcutaneous administration. The study evaluated different methods of administration for systemic exposure, confirming Nemifitide's safety profile and tolerability (Nicolau et al., 2005).
Clinical Effectiveness in Depression
Further studies have investigated Nemifitide's clinical effectiveness in depressed outpatients. One study, evaluating data from two Phase 2 clinical studies, supported the exploration of a range of doses from 18 to 72 mg/d in future clinical trials for depression treatment (Feighner et al., 2003).
Antidepressant-like Effects in Animal Models
An animal study explored the antidepressant-like effects of Nemifitide in a genetic animal model of depression. The study provided valuable insights into Nemifitide's potential as an antidepressant, revealing significant effects at various doses (Overstreet et al., 2004).
Quality Control in Pharmaceutical Development
In the realm of pharmaceutical development, a method was established for measuring trifluoroactic acid levels in Nemifitide, ensuring quality control and consistency in its formulation (Li Xiu-min, 2011).
作用機序
将来の方向性
特性
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]-N-[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43FN10O6.2C2HF3O2/c34-20-9-7-18(8-10-20)12-23(35)32(50)44-17-21(45)14-27(44)31(49)43-25(6-3-11-39-33(37)38)30(48)41-16-28(46)42-26(29(36)47)13-19-15-40-24-5-2-1-4-22(19)24;2*3-2(4,5)1(6)7/h1-2,4-5,7-10,15,21,23,25-27,40,45H,3,6,11-14,16-17,35H2,(H2,36,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39);2*(H,6,7)/t21-,23+,25+,26+,27+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCFOJXOLMOPRK-QOXNQHIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)C(CC4=CC=C(C=C4)F)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)[C@H](CC4=CC=C(C=C4)F)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45F7N10O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
922.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
204992-09-6 | |
Record name | Nemifitide ditriflutate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204992096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NEMIFITIDE DITRIFLUTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27454M5E8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。